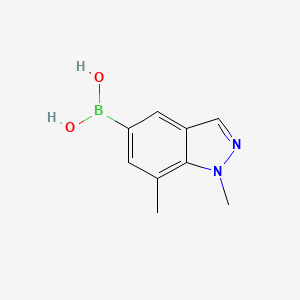

1,7-Dimethyl-1H-indazole-5-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,7-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKNKBHSACYLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,7-Dimethyl-1H-indazole-5-boronic acid

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Notably, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3] Consequently, several indazole-containing drugs, such as axitinib and pazopanib, have been successfully developed and marketed for the treatment of various cancers.[3]

The functionalization of the indazole core is paramount for modulating its pharmacological profile. The introduction of a boronic acid moiety, particularly at the C5 position, transforms the indazole into a versatile building block for further elaboration via Suzuki-Miyaura cross-coupling reactions.[4] This enables the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of compounds for drug discovery campaigns.[4] 1,7-Dimethyl-1H-indazole-5-boronic acid, in particular, is a valuable reagent for the synthesis of targeted therapies, including kinase inhibitors.[5][6] This guide provides a comprehensive overview of a robust synthetic route to this key intermediate, intended for researchers and professionals in drug development and organic synthesis.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most reliably achieved through a multi-step sequence commencing with the construction of the indazole core, followed by strategic functionalization. The primary route detailed in this guide involves four key stages:

-

Synthesis of 7-Methyl-1H-indazole: The foundational step is the creation of the indazole ring system with the C7-methyl group in place.

-

Regioselective N-Methylation: Introduction of the N1-methyl group to yield 1,7-dimethyl-1H-indazole. The regioselectivity of this step is a critical consideration.

-

Regioselective C5-Bromination: Installation of a bromine atom at the C5 position to serve as a handle for the subsequent borylation.

-

Palladium-Catalyzed Miyaura Borylation: Conversion of the C5-bromo functionality to the desired boronic acid (or its pinacol ester).

This strategic sequence is depicted in the workflow diagram below:

Caption: A high-level overview of the synthetic strategy.

Part 1: Synthesis of the 1,7-Dimethyl-1H-indazole Core

The successful synthesis of the target boronic acid hinges on the efficient preparation of the 1,7-dimethyl-1H-indazole precursor. This is best accomplished in a two-step process: formation of the indazole ring followed by N-methylation.

Step 1.1: Synthesis of 7-Methyl-1H-indazole

The construction of the 7-methyl-1H-indazole scaffold can be achieved from readily available starting materials such as o-toluidine derivatives.[7] A common and effective method involves the diazotization of o-toluidine followed by an intramolecular cyclization.[7]

Reaction Scheme:

Sources

- 1. 7-Methyl-1H-indazole DiscoveryCPR 3176-66-7 [sigmaaldrich.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

The Synthetic Gateway to Novel Therapeutics: A Technical Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of Indazole Boronic Acids in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of various biological targets.[2] When functionalized with a boronic acid moiety, the resulting indazole boronic acid becomes a powerful building block in synthetic chemistry, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4]

This in-depth technical guide focuses on a specific, yet increasingly important, member of this chemical family: 1,7-Dimethyl-1H-indazole-5-boronic acid (CAS Number: 1310383-75-5 ). We will explore its synthesis, key physicochemical properties, and its application as a pivotal reagent in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source |

| CAS Number | 1310383-75-5 | Internal Database |

| Molecular Formula | C₉H₁₁BN₂O₂ | Internal Database |

| Molecular Weight | 190.01 g/mol | Internal Database |

| Appearance | White to off-white solid | Internal Database |

| Storage Conditions | 2-8°C, under inert atmosphere | Internal Database |

Note: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines. Proper storage in a desiccator or under an inert atmosphere is recommended to maintain the integrity of the compound.

A Plausible and Referenced Synthetic Pathway

Experimental Workflow: Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Detailed Protocol for a Key Transformation: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. Below is a general, yet detailed, protocol that can be adapted for specific substrates.

Objective: To couple this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equivalent)

-

Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)

-

Water (if using a biphasic system)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Add the anhydrous solvent (and water, if applicable).

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki-Miyaura reaction. Catalysts like Pd(dppf)Cl₂ are often effective for a broad range of substrates due to the bite angle and electronic properties of the dppf ligand.[5]

-

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with stronger bases like K₃PO₄ often being more effective for less reactive substrates.[6]

-

Solvent: The solvent system must be capable of dissolving the reactants and be stable at the reaction temperature. Aprotic polar solvents like 1,4-dioxane and DME are commonly used. The addition of water can sometimes accelerate the reaction.[3]

Application in Drug Discovery: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Numerous clinically approved drugs, such as Axitinib and Pazopanib, feature this core structure.[8] The dimethyl substitution pattern, as seen in this compound, can influence the compound's metabolic stability and its interaction with the target protein.

The introduction of a boronic acid at the 5-position provides a synthetic handle to introduce a wide variety of substituents through Suzuki-Miyaura coupling, enabling the exploration of the chemical space around the indazole core to optimize potency and selectivity against specific kinase targets.[1]

Signaling Pathway Context: The Role of Kinases in Cancer

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By blocking the activity of specific kinases that are overactive in cancer cells, kinase inhibitors can disrupt tumor growth and survival.

Caption: Simplified signaling pathway illustrating the role of receptor tyrosine kinases in cancer and the point of intervention for indazole-based inhibitors.

Derivatives synthesized from this compound have the potential to target a variety of kinases involved in oncogenic signaling, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and others.[1][7] The ability to rapidly generate a library of analogs using this building block is a powerful strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to a diverse range of substituted indazoles. The established importance of the indazole scaffold in kinase inhibitor design underscores the potential of this particular reagent in the ongoing search for novel and effective treatments for cancer and other diseases driven by aberrant kinase signaling. As synthetic methodologies continue to evolve, the demand for well-characterized and strategically functionalized building blocks like this compound is expected to grow, further fueling innovation in medicinal chemistry.

References

-

Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link].

-

Ghosh, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(37), 24151-24161. Available at: [Link].

-

Nayak, K. H., et al. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(32), e202302191. Available at: [Link].

-

van den Hurk, T., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1373–1379. Available at: [Link].

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(49), 30974-31001. Available at: [Link].

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127943. Available at: [Link].

-

Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. Tetrahedron, 67(37), 7438-7459. Available at: [Link].

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Liu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link].

- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

-

Ingner, D. C., & Ingleson, M. J. (2020). Intramolecular (directed) electrophilic C–H borylation. Chemical Society Reviews, 49(13), 4125-4156. Available at: [Link].

-

Patil, S. A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available at: [Link].

-

Katoh, T., et al. (2016). Discovery and optimization of 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones as potent and selective PKCθ inhibitors. Bioorganic & Medicinal Chemistry, 24(11), 2466–2475. Available at: [Link].

-

ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link].

-

Gómez-Pérez, V., et al. (2023). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals, 16(5), 738. Available at: [Link].

-

ResearchGate. Synthesis of indazole derivatives. Reagents and conditions: (a) K2CO3,... Available at: [Link].

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Intramolecular (directed) electrophilic C–H borylation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00763F [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1,7-Dimethyl-1H-indazole-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethyl-1H-indazole-5-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, while the boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for this compound, along with detailed, field-proven protocols for its characterization. Understanding the spectral properties of this molecule is crucial for its synthesis, purification, and application in the development of novel therapeutics.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular structure.

Theoretical Framework

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton, and the coupling constant (J) reveals the connectivity between neighboring protons.

-

¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

-

¹¹B NMR: Boron-11 is a quadrupolar nucleus that is highly sensitive to its chemical environment.[2] The chemical shift of the ¹¹B nucleus is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid (sp² hybridized), the chemical shift is typically observed in the range of 27-33 ppm. Upon formation of a boronate ester or an adduct with a Lewis base, the boron becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to the 5-15 ppm range.[3]

Predicted NMR Data for this compound

The following tables present the predicted ¹H, ¹³C, and ¹¹B NMR spectral data for the target molecule. These predictions are based on the analysis of similar indazole and boronic acid derivatives reported in the literature.[4][5]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | s | - | 1H | H4 |

| ~7.90 | s | - | 1H | H6 |

| ~7.65 | s | 1H | H3 | |

| ~4.10 | s | - | 3H | N-CH₃ (1) |

| ~2.60 | s | - | 3H | Ar-CH₃ (7) |

| ~8.1 (broad s) | - | - | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C7a |

| ~138.0 | C3a |

| ~135.0 | C3 |

| ~125.0 | C6 |

| ~122.0 | C4 |

| ~120.0 (broad) | C5-B |

| ~118.0 | C7 |

| ~35.0 | N-CH₃ (1) |

| ~17.0 | Ar-CH₃ (7) |

Table 3: Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~29 | Broad | B(OH)₂ (sp²) |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR data for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the B(OH)₂ protons are often observable. c. Ensure the solvent is anhydrous, as water can lead to the formation of boroxine trimers, which can complicate the spectra. d. Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. d. Acquire a ¹³C{¹H} NMR spectrum. e. To aid in assignments, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon-proton couplings, respectively. f. Acquire a ¹¹B NMR spectrum. A wider spectral width may be necessary due to the broad nature of the boron signal.

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer is a suitable method for accurate mass determination.

Theoretical Framework

A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines, particularly at high temperatures or in the gas phase.[6][7] This can lead to complex and difficult-to-interpret spectra. To circumvent this, soft ionization techniques like ESI are preferred. Analysis in the negative ion mode is often advantageous for boronic acids, as they can be readily deprotonated to form the [M-H]⁻ ion.[8]

Predicted Mass Spectrum for this compound

Table 4: Predicted High-Resolution Mass Spectrum Data (ESI-)

| m/z (calculated) | Ion Formula | Assignment |

| 189.0847 | [C₉H₁₀BN₂O₂]⁻ | [M-H]⁻ |

| 171.0742 | [C₉H₈BN₂O]⁻ | [M-H-H₂O]⁻ |

Experimental Protocol: UPLC-ESI-MS

This protocol describes a robust method for the analysis of this compound using Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI-MS.

1. Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. c. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

2. UPLC-MS Conditions: a. UPLC System:

- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would be to start with 5-10% B, ramp up to 95% B over a few minutes, hold, and then return to the initial conditions.

- Flow Rate: 0.3-0.5 mL/min.

- Column Temperature: 30-40 °C.

- Injection Volume: 1-5 µL. b. Mass Spectrometer (ESI):

- Ionization Mode: Negative ion mode is recommended.

- Capillary Voltage: 2.5-3.5 kV.

- Cone Voltage: 20-40 V.

- Source Temperature: 120-150 °C.

- Desolvation Temperature: 350-450 °C.

- Desolvation Gas Flow: 600-800 L/hr.

- Mass Range: m/z 50-500.

UPLC-ESI-MS Experimental Workflow

Caption: Workflow for UPLC-ESI-MS analysis.

Conclusion

The structural characterization of this compound can be comprehensively achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted spectral data and detailed protocols provided in this guide offer a solid foundation for researchers to identify, purify, and utilize this important building block in their synthetic and drug discovery endeavors. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, thereby upholding scientific integrity and accelerating research progress.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Deshpande, S. V., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3457–3464. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

-

Wawer, I., et al. (2010). 17O NMR studies of boronic acids and their derivatives. Magnetic Resonance in Chemistry, 48(11), 874-881. [Link]

-

Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4201–4208. [Link]

-

Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008–15014. [Link]

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Link]

-

Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

Eskişehir Osmangazi Üniversitesi. (2017). 4-Methyl-1H-Indazole-5-Boronic acid: Crystal structure, vibrational spectra and DFT simulations. AVESİS. [Link]

-

Catalan, J., et al. (1993). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 97(28), 7294–7298. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid. [Link]

-

Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [Link]

-

Figueroa-Lara, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2146. [Link]

-

Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(6), 4646–4658. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. wiley-vch.de [wiley-vch.de]

- 5. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

solubility of 1,7-Dimethyl-1H-indazole-5-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1,7-Dimethyl-1H-indazole-5-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary medicinal chemistry and synthetic applications. In the absence of extensive published solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile. More importantly, it furnishes a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility in various organic solvents. This guide is designed for researchers, process chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to enable robust process development, reaction optimization, and formulation design.

Introduction: The Importance of this compound

This compound is a heterocyclic aromatic compound of significant interest in drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active agents, while the boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] This reaction is a cornerstone of modern synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1]

The successful execution of these synthetic transformations, as well as subsequent purification, isolation, and formulation of products, is critically dependent on the solubility of the boronic acid starting material. A thorough understanding of its solubility in a range of organic solvents is not merely academic; it is a fundamental prerequisite for:

-

Reaction Optimization: Selecting a solvent system that ensures all reactants remain in solution throughout the reaction is crucial for achieving optimal kinetics and yields.[3]

-

Process Scalability: Predictable solubility is essential for developing safe, efficient, and scalable manufacturing processes.

-

Purification Strategy: Designing effective crystallization or chromatographic purification methods relies on exploiting solubility differences between the target compound and impurities.

-

Formulation Development: For compounds intended for biological screening, solubility in relevant delivery vehicles is a key determinant of bioavailability.

This guide provides the theoretical framework and a practical, robust methodology to empower scientists to confidently assess and utilize the solubility properties of this compound.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] An analysis of the structure of this compound allows for a rational prediction of its solubility behavior.

Molecular Structure Analysis:

-

Indazole Core: The bicyclic aromatic indazole system imparts a degree of rigidity and moderate polarity to the molecule.

-

Methyl Groups (N-1 and C-7): The two methyl groups are electron-donating and increase the lipophilicity (non-polar character) of the molecule. The N-methylation at position 1 is particularly significant as it removes the N-H proton, eliminating a key hydrogen bond donor site present in the parent indazole scaffold.[5] This modification can decrease solubility in highly structured hydrogen-bonding solvents but may enhance solubility in others by disrupting crystal lattice packing.

-

Boronic Acid Moiety (-B(OH)₂): This is a highly polar, acidic functional group. The two hydroxyl groups are potent hydrogen bond donors, and the boron atom can act as a Lewis acid.[6] This group is the primary driver of solubility in polar solvents. Boronic acids are also known to form hydrogen-bonded dimers or dehydrate to form cyclic boroxine anhydrides, which can influence solubility behavior.[7]

Predicted Solubility in Common Organic Solvents:

Based on these structural features, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as methanol and ethanol . These solvents can engage in strong hydrogen bonding with the -B(OH)₂ group, effectively solvating the molecule.

-

Good to Moderate Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) , acetone , acetonitrile (ACN) , and N,N-dimethylformamide (DMF) . These solvents possess significant dipole moments and can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexanes and heptane . The large polarity mismatch between the boronic acid group and the non-polar solvent will prevent effective solvation.

-

Slight Solubility: Possible in aromatic solvents like toluene . While non-polar, toluene can engage in π-π stacking interactions with the indazole ring system, which may afford a minor degree of solubility not seen in aliphatic hydrocarbons.

Experimental Protocol: Determination of Equilibrium Solubility

To move beyond prediction, quantitative data must be generated. The following section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of this compound using the gold-standard shake-flask method coupled with HPLC-UV quantification.[8][9]

Principle of the Method

Equilibrium solubility is defined as the maximum concentration of a compound in a particular solvent at a given temperature when the system is at equilibrium.[8] The shake-flask method achieves this by agitating an excess of the solid compound in the solvent for a sufficient period to ensure the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Equipment

-

Solute: this compound (purity >95%)

-

Solvents: HPLC-grade or equivalent purity (Methanol, Ethanol, Acetonitrile, THF, Acetone, Ethyl Acetate, Toluene, n-Heptane)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Benchtop centrifuge with vial adaptors

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilutions

-

Autosampler vials

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Step-by-Step Experimental Procedure

Part A: Sample Preparation and Equilibration

-

Aliquot Solute: Add an excess amount of this compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibration.

-

Add Solvent: Accurately dispense 1.0 mL of the desired organic solvent into the vial.

-

Seal and Equilibrate: Tightly cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate at a moderate speed for 24 to 48 hours. A 24-hour time point is standard, but a 48-hour check ensures equilibrium has been reached.

Part B: Phase Separation and Sampling

-

Stop Agitation: Remove vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.

-

Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid. Alternative: Filter the suspension through a 0.22 µm solvent-compatible syringe filter. Filtration is often preferred as it robustly removes fine particulates.

-

Sample Supernatant: Carefully draw a known volume (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.

Part C: Quantification via HPLC-UV

-

Dilute Sample: Immediately dilute the sampled supernatant into a known volume of mobile phase in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Prepare Standards: Create a set of calibration standards of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) by dissolving a precisely weighed amount of the compound in the mobile phase.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A typical starting method would be:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). For example, 60:40 ACN:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by a UV scan, likely around 254 nm or 280 nm).

-

Injection Volume: 10 µL

-

-

Calculate Concentration: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to determine the concentration of the diluted sample.

-

Determine Solubility: Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Hypothetical Data & Interpretation

To illustrate the expected outcome of the described protocol, the following table presents a plausible set of solubility data for this compound at 25 °C.

Table 1: Predicted Equilibrium Solubility of this compound

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Molarity (M) |

| Polar Protic | Methanol | 5.1 | > 100 | > 0.52 |

| Polar Protic | Ethanol | 4.3 | ~ 80 | ~ 0.42 |

| Polar Aprotic | DMF | 6.4 | > 150 | > 0.78 |

| Polar Aprotic | THF | 4.0 | ~ 50 | ~ 0.26 |

| Polar Aprotic | Acetonitrile | 5.8 | ~ 35 | ~ 0.18 |

| Polar Aprotic | Acetone | 5.1 | ~ 45 | ~ 0.23 |

| Moderately Polar | Ethyl Acetate | 4.4 | ~ 15 | ~ 0.08 |

| Non-polar Aromatic | Toluene | 2.4 | < 5 | < 0.03 |

| Non-polar Aliphatic | n-Heptane | 0.1 | < 0.1 | < 0.0005 |

| (Note: Molecular Weight of this compound is 190.02 g/mol ) |

Interpretation of Results:

The hypothetical data align well with our theoretical predictions. The highest solubilities are observed in highly polar solvents capable of hydrogen bonding (Methanol, DMF). The solubility decreases as the solvent polarity decreases, with very poor solubility in non-polar aliphatic and aromatic solvents. This confirms that the polar boronic acid group is the dominant factor controlling the solubility of this molecule.

Mandatory Visualization: Solute-Solvent Interactions

Caption: Dominant Intermolecular Forces Governing Solubility.

Conclusion

References

- Ran, Y., & Yalkowsky, S. H. (2001). Prediction of drug solubility by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.

- Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182-188.

- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

- Deno, N. C., & Berkheimer, H. E. (1960). Activity coefficients as a function of structure and solvent. The Journal of Organic Chemistry, 25(4), 574-576.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Thornbury, M. H., & Toste, F. D. (2018). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

ICH Harmonised Tripartite Guideline. (2003). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 84-91.

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

- Glomme, A., & Bergström, C. A. S. (2005). Measurement of solubility. In Methods and principles in medicinal chemistry (Vol. 26, pp. 263-282).

- Kadam, S. S., & Vattipalli, R. (2012). Solubility: A comprehensive review. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 115-124.

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). The impact of N- and O-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(9), 1643-1653.

- Hall, D. G. (Ed.). (2011).

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.

-

J. Chem. Eng. Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

J. Chem. Eng. Data. (2020). GUIDELINES FOR REPORTING OF SOLUBILITY DATA. Retrieved from [Link]

- World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

- The methylation effect in medicinal chemistry. (2011). Journal of the Brazilian Chemical Society, 22(5), 818-841.

- Sporzyński, A., & Gozdalik, J. T. (2018). Hydrogen bonds in boronic acids and their complexes. Crystals, 8(8), 319.

- Stachowicz, A., & Sporzyński, A. (2017). Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Journal of the American Chemical Society, 139(35), 12229-12236.

- Macias, A. T., et al. (2018).

- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH.

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A-Z Guide to 1,7-Dimethyl-1H-indazole-5-boronic acid: A Technical Guide to Stability, Storage, and Handling

<

Abstract

1,7-Dimethyl-1H-indazole-5-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for reaction efficiency, yield, and reproducibility. However, the inherent chemical nature of the boronic acid moiety presents unique stability and storage challenges. This in-depth guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. We further detail experimental procedures for assessing the compound's purity and stability over time. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals to ensure the long-term viability and performance of this essential chemical reagent.

Introduction: The Role of this compound in Synthesis

This compound, with CAS Number 1310383-75-5, belongs to the versatile class of organoboron compounds.[1] Its molecular structure, featuring a dimethylated indazole core coupled to a boronic acid group, makes it a valuable precursor for synthesizing complex molecules, particularly in the pharmaceutical industry.[2][3] The boronic acid functional group is the cornerstone of its utility, enabling palladium-catalyzed carbon-carbon bond formation—a Nobel Prize-winning technology that has revolutionized the construction of biaryl systems common in active pharmaceutical ingredients (APIs).[4][5]

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Understanding the chemical principles behind its stability is not merely a matter of inventory management but a fundamental prerequisite for reliable and successful synthesis. Impurities arising from degradation can lead to diminished reaction yields, complex purification challenges, and potentially misleading structure-activity relationship (SAR) data in drug discovery campaigns.

Chemical Stability and Key Degradation Pathways

The stability of this compound is influenced by several factors, primarily related to the chemistry of the boronic acid group. The principal routes of decomposition are dehydration (trimerization), protodeboronation, and oxidation.

Dehydration and Trimerization to Boroxine

The most common and reversible degradation pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[6][7] This process involves the condensation of three boronic acid molecules with the elimination of three molecules of water.[8]

The equilibrium between the monomeric boronic acid and the trimeric boroxine is highly sensitive to the presence of water.[6][8] In the solid state or in anhydrous, non-polar solvents, the equilibrium favors the formation of the boroxine.[6][7] While the boroxine can often serve as a competent source of the monomeric acid in situ during a reaction (especially if aqueous bases are used), its presence complicates accurate massing and stoichiometry, as the molecular weight of the boroxine is different from that of three individual acid molecules.[6]

Caption: A typical workflow for conducting a long-term stability study.

Protocol 1: Visual Inspection

-

Objective: To perform a quick qualitative check for degradation.

-

Procedure:

-

Observe the physical appearance of the solid. Fresh, high-purity this compound should be a white to off-white solid. [2] 2. Note any changes in color (e.g., yellowing or browning) or texture (e.g., clumping, deliquescence), which may indicate the presence of impurities or moisture uptake.

-

Protocol 2: Purity Assessment by HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) is a robust quantitative method for determining the purity of boronic acids and identifying degradation products. [9][10]

-

Objective: To quantify the purity of the boronic acid and detect impurities like the protodeboronated parent indazole.

-

Instrumentation & Reagents:

-

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Column Temperature: 30 °C.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.

-

UV Detection: 254 nm.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis:

-

Integrate the peak area for this compound and all impurity peaks.

-

Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Use the mass spectrometer to identify the mass of the main peak and any significant impurities to confirm their identity (e.g., protodeboronated species).

-

-

Conclusion

This compound is an indispensable tool in modern organic synthesis. Its efficacy, however, is directly tied to its chemical purity. The primary degradation pathways—trimerization to boroxines, protodeboronation, and oxidation—are effectively mitigated by adhering to stringent storage and handling protocols. Storing the compound at refrigerated temperatures (2-8 °C) under a dry, inert atmosphere is the most critical step in ensuring its long-term stability. Regular purity assessment via HPLC provides essential quality control, guaranteeing that this valuable reagent performs reliably and reproducibly in the demanding context of research and drug development.

References

-

ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. Retrieved January 18, 2026, from [Link]

-

Ingleson, M. J., & Ball, N. D. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1273. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 18, 2026, from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved January 18, 2026, from [Link]

-

CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved January 18, 2026, from [Link]

-

Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. [Link]

-

MDPI. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved January 18, 2026, from [Link]

-

Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431. [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved January 18, 2026, from [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved January 18, 2026, from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved January 18, 2026, from [Link]

-

Royal Society of Chemistry. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(3), 738-744. [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet for 6-Indazolylboronic acid. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved January 18, 2026, from [Link]

-

Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved January 18, 2026, from [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved January 18, 2026, from [Link]

-

Chem-Impex. (n.d.). 1H-Indazole-5-boronic acid. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 1310383-75-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. waters.com [waters.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Potential Applications of 1,7-Dimethyl-1H-indazole-5-boronic acid in Medicinal Chemistry

Abstract: 1,7-Dimethyl-1H-indazole-5-boronic acid is a heterocyclic building block poised for significant utility in modern drug discovery. While direct applications are emerging, its true potential lies in its strategic combination of a "privileged" indazole scaffold and a versatile boronic acid functional group. This guide provides an in-depth analysis of its potential applications, grounded in the established roles of its constituent moieties. We will explore its primary function as a key reactant in palladium-catalyzed cross-coupling reactions for the synthesis of complex kinase inhibitors and other targeted therapeutics. Detailed protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in medicinal chemistry and drug development to leverage this reagent for the construction of novel compound libraries.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the successful development of numerous FDA-approved drugs incorporating this moiety, particularly in the field of oncology.[1] The indazole ring system often acts as a bioisostere for purines, enabling it to function as a highly effective "hinge-binder" in the ATP-binding pocket of various protein kinases.

The core value proposition of using an indazole-based building block is rooted in the proven success of drugs like Axitinib and Pazopanib, which are potent tyrosine kinase inhibitors used in cancer chemotherapy.[3][4][5][6][7]

| Drug Name | Target(s) | Therapeutic Application |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[3][8][9][10] |

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Advanced Renal Cell Carcinoma[4][5][6][7] |

| Granisetron | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting[1][11] |

The specific substitution pattern of This compound offers further strategic advantages. The N1-methylation prevents tautomerization and eliminates a hydrogen bond donor, which can be crucial for modulating solubility and membrane permeability. The C7-methyl group can probe a specific pocket within a target's binding site or sterically influence the overall conformation of the final molecule, potentially enhancing selectivity or potency.

The Boronic Acid Handle: A Gateway to Molecular Complexity

Boronic acids and their derivatives have become indispensable tools for medicinal chemists.[12] Their significance stems from two primary roles:

-

Versatile Coupling Partners: The boronic acid group, -B(OH)₂, is most renowned for its role in the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly between aromatic systems.[12][13][14] Its mild conditions and high tolerance for a wide array of functional groups make it ideal for the late-stage diversification of complex molecules, a critical step in generating structure-activity relationships (SAR).[12]

-

Pharmacophoric Elements: In some contexts, the boronic acid moiety itself can be a key pharmacophore, acting as a covalent or reversible covalent inhibitor of enzymes, particularly serine proteases.[15][16] The proteasome inhibitor Bortezomib (Velcade®) is a landmark example of a boronic acid-containing drug.[16][17]

For This compound , its primary and most immediate application is as a versatile coupling partner to rapidly generate libraries of novel, drug-like molecules.

Core Application: Suzuki-Miyaura Cross-Coupling

The principal application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the direct attachment of the dimethyl-indazole scaffold to a variety of aryl or heteroaryl halides, providing single-step access to complex biaryl structures that are central to many kinase inhibitor designs.

Mechanistic Rationale and Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this workflow is key to optimizing reaction conditions.

Caption: Generalized workflow of the Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices:

-

Catalyst: Palladium sources like Pd(OAc)₂ or pre-formed precatalysts are used. The choice of ligand (e.g., SPhos, XPhos) is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps, especially with challenging heteroaryl substrates.[18]

-

Base: A base (e.g., K₃PO₄, CsF, K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻. The choice of base can dramatically affect yield, particularly by mitigating protodeboronation (the undesired cleavage of the C-B bond).[18][19]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF, isopropanol) and water is common. Anhydrous conditions using additives like trimethyl borate can also be effective, especially for preventing protodeboronation of sensitive heteroaryl boronic acids.[14]

Exemplar Experimental Protocol

This protocol is a self-validating, generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Objective: To synthesize 5-(Aryl)-1,7-dimethyl-1H-indazole.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of dioxane. Add this catalyst slurry to the Schlenk flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction flask.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Action |

| Low Yield | Inefficient catalyst turnover; Protodeboronation | Screen alternative ligands (e.g., XPhos, RuPhos). Increase boronic acid equivalents to 1.5. Use a milder base like CsF.[19] Consider anhydrous conditions.[14] |

| Protodeboronation | Presence of excess water or protic sources; Base too strong | Use anhydrous solvents and degassed water. Switch to a non-aqueous base/solvent system (e.g., KF in isopropanol).[19] |

| Homocoupling of Boronic Acid | Oxidative conditions | Ensure the reaction is thoroughly degassed to remove oxygen. |

| Incomplete Reaction | Steric hindrance; Deactivated aryl halide | Increase reaction temperature. Switch to a more active catalyst system (e.g., a Buchwald precatalyst).[18] Use an aryl iodide instead of bromide if possible. |

Building a Drug Discovery Workflow

This compound is an ideal starting point for a fragment-based or library synthesis workflow in drug discovery. The goal is to rapidly generate structural diversity around the privileged indazole core to probe the SAR for a given biological target.

Caption: A drug discovery workflow starting from the target building block.

This workflow illustrates how a single, versatile building block can be combined with a diverse set of coupling partners in a parallel synthesis format. The resulting library of novel indazole derivatives can then be screened against biological targets (e.g., a panel of kinases). Initial "hits" from this screen provide the starting point for a more focused, iterative cycle of synthesis and testing to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.

Conclusion and Future Outlook

While This compound may not have an extensive publication record for its direct biological activity, its value as a synthetic intermediate is clear and compelling. Its structure combines a medicinally-validated indazole core with the synthetic flexibility of a boronic acid. The primary and most powerful application for this reagent is in the rapid construction of novel biaryl and hetero-biaryl compounds via Suzuki-Miyaura cross-coupling. For researchers and drug development professionals, this building block represents a strategic tool to accelerate the discovery of new therapeutics, particularly in the competitive landscape of kinase inhibitor development. As synthetic methodologies continue to advance, the utility of such well-designed, functionalized heterocyclic building blocks will only continue to grow.

References

- Vertex AI Search. (2026-01-05).

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.

- R. A. Singer et al. (2014). Development of an Efficient Pd-Catalyzed Coupling Process for Axitinib. Org. Process Res. Dev., 18, 266–274.

- NIH PMC. (n.d.).

- Research & Reviews: Journal of Chemistry. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. RRJCHEM, 14(1).

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- L.-H. Zhai et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Org. Process Res. Dev., 19, 849–857.

- ChemicalBook. (n.d.). Axitinib synthesis.

- ResearchGate. (2025-08-07). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.

- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. (2025-08-06). Design and discovery of boronic acid drugs.

- RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.

- Recent Progress in Chemistry and Biology of Indazole and its Deriv

- PubMed Central. (n.d.).

- Benchchem. (2025).

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- MDPI. (n.d.).

- ResearchGate. (2025-07-06).

- MedKoo Biosciences. (n.d.). Axitinib Synthetic Routes.

- ResearchGate. (2025-11-21).

- World Scientific Publishing. (2024-05-27). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase.

- Google Patents. (n.d.).

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- NIH. (n.d.).

- PubMed Central. (n.d.).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 7. medkoo.com [medkoo.com]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. worldscientific.com [worldscientific.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. nbinno.com [nbinno.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 1,7-Dimethyl-1H-indazole-5-boronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity against a diverse array of biological targets. When coupled with a boronic acid moiety—a functional group renowned for its ability to form reversible covalent bonds with biological nucleophiles—the resulting indazole-boronic acid derivatives represent a promising class of compounds for targeted therapies. This guide provides an in-depth exploration of the biological activities associated with derivatives of 1,7-Dimethyl-1H-indazole-5-boronic acid, offering a technical resource for researchers engaged in drug discovery and development. While direct studies on this specific scaffold are nascent, this document synthesizes data from closely related analogues to project its therapeutic potential and guide future research.

Introduction: The Strategic Combination of Indazole and Boronic Acid Moieties

The therapeutic success of indazole-containing drugs, such as the anti-cancer agents pazopanib and entrectinib, underscores the pharmacological significance of this heterocyclic system.[1][3] The indazole nucleus, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, serves as a versatile scaffold that can be readily functionalized to optimize target binding and pharmacokinetic properties.[1]

The introduction of a boronic acid group at the 5-position of the 1,7-dimethyl-indazole core introduces a unique chemical reactivity. Boronic acids are known to interact with diols and the active site serine residues of enzymes, forming stable yet reversible covalent bonds.[4][5][6] This capacity for covalent interaction can lead to enhanced potency and prolonged duration of action. Furthermore, the boronic acid handle is a critical tool in synthetic chemistry, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[4][7][8]

The specific substitution pattern of 1,7-dimethylation on the indazole ring is anticipated to influence the molecule's physicochemical properties, such as solubility and metabolic stability, as well as its conformational presentation to biological targets.

Projected Biological Activities and Therapeutic Targets

Based on extensive research into analogous indazole boronic acid derivatives, several key areas of biological activity can be anticipated for derivatives of this compound.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in oncology.[1][3] Derivatives have demonstrated potent inhibitory activity against a range of protein kinases that are critical for tumor growth and proliferation.[3]

-

Kinase Inhibition: 1H-Indazole-5-boronic acid is a known reactant in the synthesis of inhibitors for various kinases, including Tpl2 kinase, mTOR, tyrosine kinases, and phosphoinositide kinases.[9] It is plausible that derivatives of this compound could be developed as selective inhibitors of these or other oncogenic kinases. The boronic acid moiety could potentially interact with key residues in the ATP-binding pocket.

-

Signaling Pathway Modulation: Indazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating anti-apoptotic proteins like Bcl-2.[3]

Table 1: Examples of Biologically Active Indazole Derivatives and their Targets

| Indazole Derivative Class | Target(s) | Therapeutic Area | Reference(s) |

| 3-Aryl-indazoles | HCT-116 and MDA-MB-231 cancer cell lines | Oncology | [2] |

| Imidazo[5,1‐b]thiazole-indazoles | Antifungal | Infectious Disease | [10] |

| Thiazole-indazoles | HCT-166 and Huh-7 cancer cell lines, various bacteria | Oncology, Infectious Disease | [11] |

| General Indazole Derivatives | Protein Kinases (e.g., Tpl2, mTOR) | Oncology | [9] |

| Aza-indazole Derivatives | Cyclooxygenase-2 (COX-2) | Neuroinflammation | [12] |

| Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Oncology | [1] |

Anti-inflammatory and Neuroprotective Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases.[12] Indazole derivatives have shown promise in this area.

-

COX-2 Inhibition: A series of (aza)indazole derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.[12] This suggests that this compound derivatives could be explored for their potential to treat neuroinflammatory conditions.

-

Modulation of Neurological Pathways: Indazoles are being investigated for their potential to treat neurological disorders like Parkinson's and Alzheimer's disease by inhibiting enzymes such as monoamine oxidase (MAO), glycogen synthase kinase 3 (GSK3), and leucine-rich repeat kinase 2 (LRRK2).[13][14][15]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Indazole-containing hybrids have demonstrated significant antibacterial and antifungal properties.[11] The incorporation of the this compound scaffold into known antimicrobial pharmacophores could lead to the discovery of new and effective treatments for infectious diseases.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of derivatives will primarily rely on the versatile reactivity of the boronic acid group. A general and robust method is the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl halide (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for determining kinase inhibitory activity.

3.2.2. Cell Proliferation Assay (Example: MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Future Directions and Conclusion

Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The foundational knowledge of the biological activities of related indazole boronic acids provides a strong rationale for their investigation as potential therapeutic agents, particularly in the fields of oncology, neuroinflammation, and infectious diseases.

The synthetic tractability of this scaffold, primarily through Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries. Future research should focus on synthesizing a range of derivatives and screening them against panels of kinases, inflammatory mediators, and microbial strains to elucidate their specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.

References

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

J&K Scientific LLC. (n.d.). 1H-Indazole-5-boronic acid | 338454-14-1. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

Brossard, T., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1363–1376. Retrieved from [Link]

-

Knauber, T., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(38), 23531–23535. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 1,4-Dimethyl-1H-indazole-5-boronic acid | 1310405-36-7. Retrieved from [Link]

-

Zhang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6529. Retrieved from [Link]

-

Ali, A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Pharmaceuticals, 15(1), 86. Retrieved from [Link]

-

Al-wsabie, A. H., et al. (2024). Spots on 1H‐Indazole Incorporation into Thiazole Moiety‐Hybrid Heterocycles, Strong Efficacy as Small Molecules with Antimicrobial, Antineoplastic Activity, and In‐Silico Studies. Chemistry & Biodiversity, e202401342. Retrieved from [Link]

-